molecular formula C19H20BrN3O3S B14095647 N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B14095647
M. Wt: 450.4 g/mol
InChI Key: OIDDLCMZRBUFNE-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide typically involves multiple steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[3,2-d]pyrimidine ring.

    Introduction of the 3-methylbutyl Group: This step can be achieved through alkylation reactions using reagents such as alkyl halides in the presence of a base.

    Attachment of the 4-bromophenyl Group: This step involves the coupling of the 4-bromophenyl group to the thieno[3,2-d]pyrimidine core, which can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Formation of the Acetamide Group:

Industrial Production Methods

Industrial production of N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting various diseases such as cancer, inflammation, and infectious diseases.

    Biological Studies: It can be used as a tool compound to study biological pathways and molecular targets.

    Materials Science: This compound can be used in the development of new materials with specific properties such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The thieno[3,2-d]pyrimidine core can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The specific molecular targets and pathways involved depend on the biological context and the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide
  • N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide
  • N-(4-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide

Uniqueness

N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is unique due to the presence of the bromine atom in the 4-bromophenyl group, which can influence its reactivity and biological activity. The combination of the thieno[3,2-d]pyrimidine core with the 3-methylbutyl group and the 4-bromophenyl group provides a unique structural framework that can lead to distinct properties and applications.

Properties

Molecular Formula

C19H20BrN3O3S

Molecular Weight

450.4 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C19H20BrN3O3S/c1-12(2)7-9-22-18(25)17-15(8-10-27-17)23(19(22)26)11-16(24)21-14-5-3-13(20)4-6-14/h3-6,8,10,12H,7,9,11H2,1-2H3,(H,21,24)

InChI Key

OIDDLCMZRBUFNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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